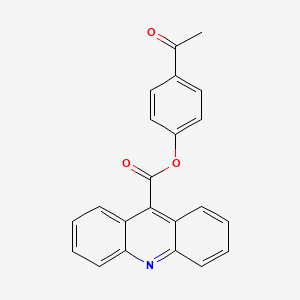
4-Acetylphenyl acridine-9-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Acetylphenyl acridine-9-carboxylate is a complex organic compound characterized by its unique structure, which includes an acridine core substituted with an acetylphenyl group at the 4-position and a carboxylate group at the 9-position. This compound is part of the acridine family, known for their diverse applications in various fields such as chemistry, biology, and medicine .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetylphenyl acridine-9-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-acetylphenylamine with acridine-9-carboxylic acid under acidic conditions. The reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
化学反应分析
Types of Reactions
4-Acetylphenyl acridine-9-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in alkaline media.
Reduction: Sodium borohydride (NaBH4) in ethanol.
Substitution: Amines or thiols in the presence of a base such as triethylamine (TEA).
Major Products
Oxidation: Quinones.
Reduction: Reduced acridine derivatives.
Substitution: Substituted acridine derivatives.
科学研究应用
4-Acetylphenyl acridine-9-carboxylate has a wide range of applications in scientific research:
Biology: Acts as a fluorescent probe for studying biological systems due to its chemiluminescent properties.
Medicine: Investigated for its potential anticancer properties, particularly in targeting DNA and inhibiting topoisomerase enzymes.
Industry: Utilized in the development of dyes and pigments due to its stable chromophore structure
作用机制
The mechanism of action of 4-Acetylphenyl acridine-9-carboxylate involves its interaction with biological macromolecules such as DNA. The compound intercalates into the DNA strands, disrupting the normal function of the DNA and inhibiting enzymes like topoisomerase. This leads to the inhibition of DNA replication and transcription, ultimately causing cell death in cancer cells .
相似化合物的比较
Similar Compounds
Acridine Orange: A well-known acridine derivative used as a nucleic acid-selective fluorescent cationic dye.
Amsacrine: An acridine derivative used as an antineoplastic agent.
Quinacrine: Another acridine derivative with antimalarial and anticancer properties.
Uniqueness
4-Acetylphenyl acridine-9-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its acetylphenyl group enhances its ability to intercalate into DNA, making it a potent candidate for anticancer research .
属性
CAS 编号 |
63462-91-9 |
|---|---|
分子式 |
C22H15NO3 |
分子量 |
341.4 g/mol |
IUPAC 名称 |
(4-acetylphenyl) acridine-9-carboxylate |
InChI |
InChI=1S/C22H15NO3/c1-14(24)15-10-12-16(13-11-15)26-22(25)21-17-6-2-4-8-19(17)23-20-9-5-3-7-18(20)21/h2-13H,1H3 |
InChI 键 |
HYLDMKDBHHBQLI-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=CC=C(C=C1)OC(=O)C2=C3C=CC=CC3=NC4=CC=CC=C42 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


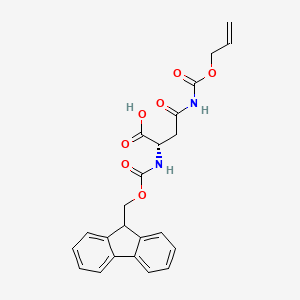
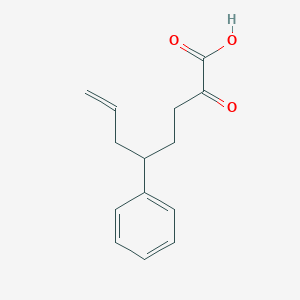

![Isopropyl 4'-methyl-4-((7aS)-2-oxooctahydro-1H-benzo[d]imidazol-1-yl)-[1,4'-bipiperidine]-1'-carboxylate](/img/structure/B12930061.png)
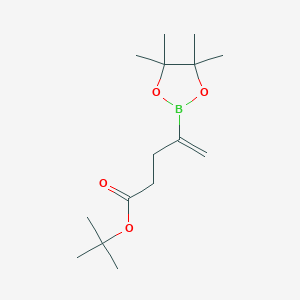
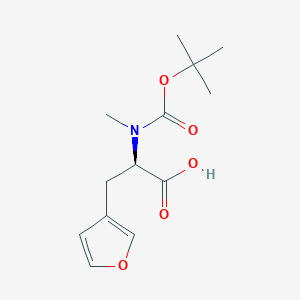
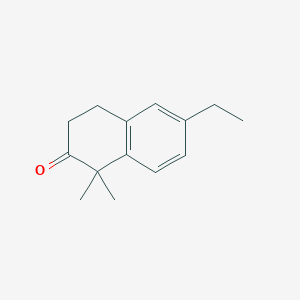

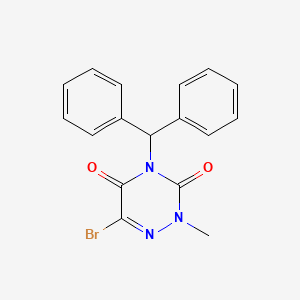
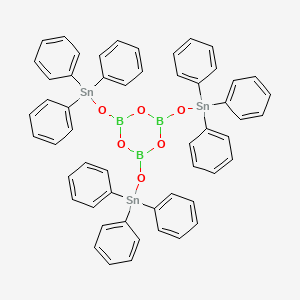


![tert-Butyl 4-(((4-fluorobenzo[d]isoxazol-3-yl)oxy)methyl)piperidine-1-carboxylate](/img/structure/B12930123.png)
![2-[(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)sulfanyl]-1-phenylethanone](/img/structure/B12930125.png)
